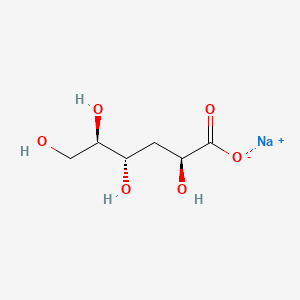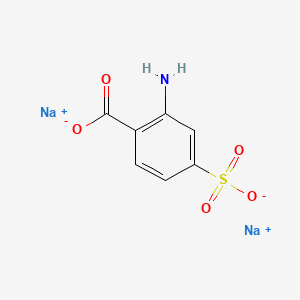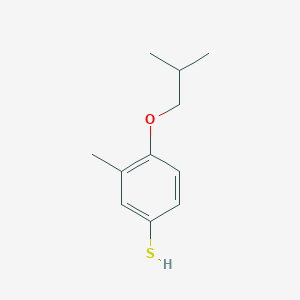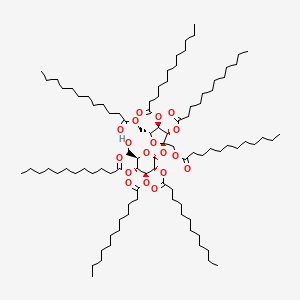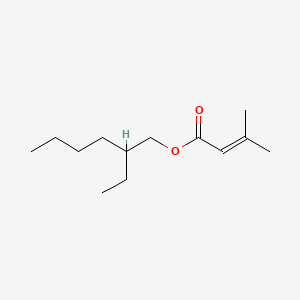![molecular formula C9H14Cl2N2O2 B12643392 ethyl N-[bis[(Z)-3-chloroprop-2-enyl]amino]carbamate CAS No. 24410-89-7](/img/structure/B12643392.png)
ethyl N-[bis[(Z)-3-chloroprop-2-enyl]amino]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl N-[bis[(Z)-3-chloroprop-2-enyl]amino]carbamate is a compound belonging to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and industry. This particular compound is characterized by its unique structure, which includes ethyl and bis[(Z)-3-chloroprop-2-enyl]amino groups attached to a carbamate moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[bis[(Z)-3-chloroprop-2-enyl]amino]carbamate typically involves the reaction of ethyl carbamate with bis[(Z)-3-chloroprop-2-enyl]amine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The final product is typically purified through techniques such as crystallization or chromatography to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl N-[bis[(Z)-3-chloroprop-2-enyl]amino]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted carbamates.
Applications De Recherche Scientifique
Ethyl N-[bis[(Z)-3-chloroprop-2-enyl]amino]carbamate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs or as a prodrug.
Industry: It is utilized in the production of polymers, coatings, and other industrial materials.
Mécanisme D'action
The mechanism of action of ethyl N-[bis[(Z)-3-chloroprop-2-enyl]amino]carbamate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the context of its use, such as in medicinal or biological applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl carbamate: A simpler carbamate with similar ester functionality.
Bis[(Z)-3-chloroprop-2-enyl]amine: Shares the bis[(Z)-3-chloroprop-2-enyl]amino group.
Other carbamates: Compounds like methyl carbamate and phenyl carbamate have similar structural features.
Uniqueness
Ethyl N-[bis[(Z)-3-chloroprop-2-enyl]amino]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
24410-89-7 |
|---|---|
Formule moléculaire |
C9H14Cl2N2O2 |
Poids moléculaire |
253.12 g/mol |
Nom IUPAC |
ethyl N-[bis[(Z)-3-chloroprop-2-enyl]amino]carbamate |
InChI |
InChI=1S/C9H14Cl2N2O2/c1-2-15-9(14)12-13(7-3-5-10)8-4-6-11/h3-6H,2,7-8H2,1H3,(H,12,14)/b5-3-,6-4- |
Clé InChI |
LHKUBUXTEPQWEM-GLIMQPGKSA-N |
SMILES isomérique |
CCOC(=O)NN(C/C=C\Cl)C/C=C\Cl |
SMILES canonique |
CCOC(=O)NN(CC=CCl)CC=CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


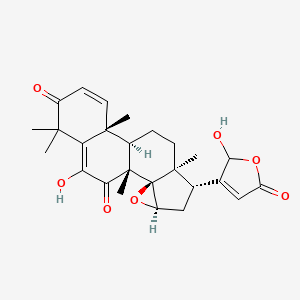

![N-[4-(2-Hydroxyethyl)phenyl]-4-(propan-2-yl)benzene-1-sulfonamide](/img/structure/B12643325.png)
